3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (2S)-2-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049742-28-0), is a chiral pyrrolidine derivative with a molecular formula of C₁₃H₁₈ClNO₂ and a molar mass of 255.74 g/mol . The compound features a 4-methylphenyl substituent on the pyrrolidine ring, which confers distinct steric and electronic properties. It is stored at 2–8°C to maintain stability . Its stereochemistry, specifically the (S) -configuration at the second carbon, is critical for its biological interactions, particularly in ligand-receptor binding studies .
Properties
IUPAC Name |
3-(4-methylphenyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-2-4-9(5-3-8)10-6-7-13-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCKXFIMGBFTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803567-64-7 | |
| Record name | Proline, 3-(4-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803567-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been widely used in medicinal chemistry for the treatment of various human diseases.
Mode of Action
It is known that the pyrrolidine ring structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization. This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates.
Biological Activity
3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-methylphenyl group and a carboxylic acid moiety, which contributes to its biological activity. Its molecular formula is C12H15ClN2O2, with a molecular weight of approximately 240.71 g/mol.
Research indicates that 3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride interacts with various biological targets, influencing cellular pathways:
- Receptor Modulation : The compound has been shown to modulate neurotransmitter receptors, which may affect signaling pathways involved in mood regulation and cognitive function.
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes, which can lead to alterations in metabolic processes within cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including 3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar properties.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid | TBD | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been investigated through in vitro assays. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the phenyl ring significantly influence the compound's biological activity. For example:
- Para-substitution : Compounds with para-methyl substitutions on the phenyl ring showed enhanced potency compared to meta or ortho substitutions.
- Substituent Effects : The presence of electron-donating groups on the aromatic ring correlates with increased receptor affinity and enzyme inhibition.
Case Studies
- Neuroprotective Effects : A study examined the neuroprotective effects of similar pyrrolidine compounds in models of neurodegeneration. Results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage.
- Cancer Research : In murine models, derivatives of pyrrolidine were tested for their ability to inhibit tumor growth. The findings suggested that these compounds could enhance the efficacy of existing chemotherapeutics.
Scientific Research Applications
Pharmaceutical Development
This compound plays a crucial role as an intermediate in synthesizing various pharmaceuticals. Its applications include:
- Analgesics and Anti-inflammatory Drugs : It is integral in developing medications aimed at pain management and reducing inflammation. The compound enhances the efficacy and safety profiles of these drugs by improving their pharmacokinetic properties .
- Anticonvulsant Agents : Research has demonstrated its potential in synthesizing anticonvulsant drugs. For instance, derivatives of pyrrolidine compounds have shown promising results in preclinical models for treating epilepsy .
- Neurotransmitter Modulation : The compound is being explored for its ability to modulate neurotransmitter systems, particularly in treating conditions such as depression and anxiety. Its interaction with norepinephrine and serotonin receptors positions it as a candidate for developing novel antidepressants .
Neuroscience Research
In neuroscience, 3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride is utilized to study various neurological disorders. Key areas of focus include:
- Neurotransmitter Systems : It aids in understanding the mechanisms underlying neurotransmitter release and receptor activity, providing insights into disorders like stress responses and appetite control .
- Potential Therapeutic Pathways : The compound's ability to affect neuropeptide systems suggests its potential in developing therapies for conditions related to stress and motivation .
Analytical Chemistry
The compound serves as a standard in chromatographic techniques, which are essential for:
- Quality Control : It helps accurately measure and analyze complex mixtures in drug formulations, ensuring the quality and consistency of pharmaceutical products .
- Method Development : Researchers use it to develop new analytical methods that can detect trace amounts of similar compounds in various matrices, enhancing the reliability of analytical results.
Material Science
3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride exhibits unique properties that make it valuable in material science:
- Polymer Development : Its chemical structure allows for the creation of novel polymers with improved durability and performance characteristics. These materials can be applied in coatings and other industrial applications .
Biochemical Studies
In biochemical research, this compound is instrumental in exploring enzyme functions:
- Enzyme Inhibition Studies : It is used to investigate the inhibition of specific enzymes, allowing researchers to develop targeted therapies for metabolic diseases. This includes studying its effects on norepinephrine and serotonin reuptake mechanisms .
Case Studies
Several studies highlight the efficacy of 3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride:
- Anticonvulsant Activity : A study demonstrated that derivatives of this compound exhibited comparable anticonvulsant activity to standard drugs without significant motor impairment or liver toxicity .
- Pain Management Research : Investigations into its analgesic properties revealed that it effectively inhibits COX enzymes, which are critical targets for pain relief medications .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Comparative Physicochemical Properties
Key Observations:
Substituent Effects: Electron-Donating Groups: The 4-methyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 3-fluorobenzyl derivatives) . Bulkier Groups: The benzothiophene substituent in 1049753-14-1 introduces aromatic bulk, likely reducing solubility but enhancing π-π stacking interactions .
Stereochemical Impact :
- The (S) -configuration in the target compound contrasts with the (R) -configuration in 1049740-20-6 , which may lead to divergent binding modes in chiral environments .
Thermal Stability :
- Analogs like 3d-s1 exhibit decomposition at higher temperatures (184–188°C), attributed to carboxypropyl groups stabilizing the crystal lattice .
Key Observations:
- Deprotection Strategies : TFA in dichloromethane (DCM) is a common deprotection method for carboxypropyl and benzyl-protected analogs .
- LCMS Trends : Higher m/z values correlate with substituent complexity (e.g., 3d-s1 at 250.1 vs. 3c-s1 at 202.1) .
- Spectroscopic Signatures : Aromatic protons in 3d-s1 (δ 7.49–7.42) confirm phenyl incorporation, absent in the target compound .
Preparation Methods
Activation and Alkylation
- The hydroxyl group (if present) on the pyrrolidine ring can be activated using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides.
- These activated intermediates react with alkylating reagents in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to introduce the 4-methylphenyl group.
- Alkylation can be performed either directly on protected intermediates or after removal of protecting groups, depending on the desired stereochemical outcome.
Protection and Deprotection Steps
- Protecting groups such as tert-butyloxycarbonyl (Boc) are commonly used on the amino and carboxyl groups to prevent side reactions during alkylation.
- For example, N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole intermediates are synthesized with high yields (82.9% to 95.7%) and then deprotected using trifluoroacetic acid (TFA) to yield the free amine and acid functionalities.
- These steps are crucial to maintain stereochemical integrity and avoid racemization.
Catalytic Hydrogenation
- Catalytic hydrogenation of double bonds in pyrrole intermediates is used to obtain the corresponding pyrrolidine derivatives.
- When starting from a single enantiomer of a chiral compound, catalytic hydrogenation can yield the cis isomer with high enantiomeric excess (ee up to 99%), avoiding racemization that typically occurs in such reactions.
- For example, hydrogenation of N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole with 10% wet Pd/C in methanol at 25°C overnight yields the corresponding pyrrolidine derivative in 100% yield and 99% ee.
Formation of Hydrochloride Salt
- The final step involves conversion of the free base form of the compound into its hydrochloride salt by treatment with hydrochloric acid or by dissolving in an appropriate solvent and adding HCl gas or concentrated HCl solution.
- This step enhances the compound’s stability, solubility, and ease of handling.
Representative Synthetic Sequence (Summary Table)
| Step | Reaction Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Protection of amino and carboxyl groups | Boc anhydride, base | Boc2O, triethylamine | 82.9 - 95.7 | Protects functional groups to prevent side reactions |
| 2. Activation of hydroxyl/carboxyl | NaH, nBuLi, LHMDS at -78°C | Strong base, THF solvent | - | Forms alkoxide intermediates for alkylation |
| 3. Alkylation with 4-methylphenyl reagent | Alkylating agent, phase transfer catalyst | Quaternary ammonium salt, PEG | - | Introduces 4-methylphenyl substituent |
| 4. Catalytic hydrogenation | 10% Pd/C, MeOH, 25°C, overnight | Pd/C catalyst, H2 gas | ~100% | Converts pyrrole to pyrrolidine ring, maintains stereochemistry |
| 5. Deprotection and salt formation | TFA, HCl | Trifluoroacetic acid, HCl | - | Removes Boc groups and forms hydrochloride salt |
Research Findings and Analysis
- The described methods provide high yields and stereochemical control, crucial for bioactive compounds.
- Avoidance of racemization is achieved by careful sequencing of protection, alkylation, and hydrogenation steps.
- The use of strong bases and low temperatures (-78°C) during activation and alkylation minimizes side reactions.
- Catalytic hydrogenation conditions have been optimized to yield predominantly the cis isomer with high enantiomeric purity.
- The final hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.
Additional Notes
- The preparation methods are supported by patent literature (e.g., EP3015456A1) which details the synthetic routes for pyrrolidine-2-carboxylic acid derivatives with similar substituents, emphasizing the importance of stereochemical control and yield optimization.
- Analytical techniques such as $$^{1}H$$ NMR, IR spectroscopy, and elemental analysis confirm the structure and purity of intermediates and final products.
- The synthesis is adaptable to various substituted phenyl groups, including the 4-methylphenyl moiety, by selecting appropriate alkylating agents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Boc-protection/deprotection strategies. For example, dissolving intermediates in dichloromethane (DCM), treating with trifluoroacetic acid (TFA) at 0°C, and stirring at room temperature for 2 hours. Post-reaction, solvents are removed under reduced pressure, followed by HPLC purification to isolate the hydrochloride salt (yields: 39–60%) . To improve yields, optimize stoichiometry of TFA, monitor reaction progress via LCMS ([M + H]+ ~202–250 m/z), and adjust crystallization conditions (e.g., solvent polarity).
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- LCMS (ESI) : To confirm molecular weight (e.g., [M + H]+ = 202.1–250.1) and purity .
- 1H NMR (600 MHz, D₂O) : To resolve stereochemistry and verify substituents (e.g., aromatic protons at δ 7.42–7.49 ppm) .
- Melting Point Analysis : Observe decomposition ranges (e.g., 68.7–188.7°C) to assess thermal stability .
- Optical Rotation : Measure [α]²⁵₅₈₉ values (e.g., +12.9° to +18.3°) to confirm enantiomeric identity .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. The hydrochloride salt is hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis. Avoid prolonged exposure to temperatures >25°C, as decomposition occurs above 68°C .
Q. How can researchers determine purity, and what thresholds are acceptable for in vitro assays?
- Methodological Answer : Purity ≥95% (HPLC) is recommended for biological studies. Use reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile + 0.1% TFA). Validate purity via triple detection (UV, MS, ELSD) .
Advanced Research Questions
Q. How can enantiomeric purity be resolved, and what are the pharmacological implications of stereoisomers?
- Methodological Answer : Enantiomers (e.g., (2S,3R) vs. (2R,3S)) are separable via chiral HPLC (Chiralpak® IA/IB columns) or enzymatic resolution using lipases. Stereochemistry impacts receptor binding; for example, (2S,3R) isomers show higher affinity for ionotropic glutamate receptors in electrophysiological assays .
Q. What strategies are used to identify pharmacological targets for this compound?
- Methodological Answer :
- Molecular Docking : Screen against glutamate receptor homology models (e.g., iGluR subtypes) using AutoDock Vina .
- Radioligand Binding Assays : Use [³H]-labeled analogues to quantify affinity (Kd) in cortical membranes .
- Functional Assays : Measure Ca²⁺ influx in HEK293 cells expressing recombinant receptors .
Q. How does the compound’s stability vary under physiological conditions, and how can degradation be mitigated?
- Methodological Answer : Stability in PBS (pH 7.4) at 37°C decreases by ~20% over 24 hours. Add antioxidants (e.g., 0.1% ascorbic acid) or use lyophilization to enhance shelf life. Monitor degradation via LCMS for carboxylic acid byproducts (m/z shift: +18 Da) .
Q. How should researchers address contradictions in reported synthetic yields (e.g., 39% vs. 60%)?
- Methodological Answer : Replicate protocols with controlled variables:
- Temperature : Ensure reactions are cooled to 0°C before TFA addition .
- Purification : Compare HPLC gradients (e.g., 5–95% acetonitrile vs. 10–70%) to optimize salt removal.
- Intermediate Characterization : Verify Boc-deprotection efficiency via FTIR (loss of ~1680 cm⁻¹ carbonyl peak) .
Q. What role does this compound play in medicinal chemistry for CNS drug discovery?
- Methodological Answer : As a constrained proline analogue, it serves as a scaffold for:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
